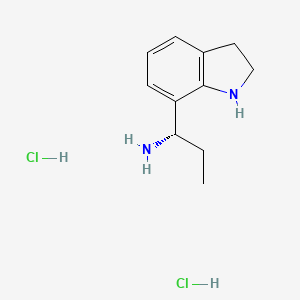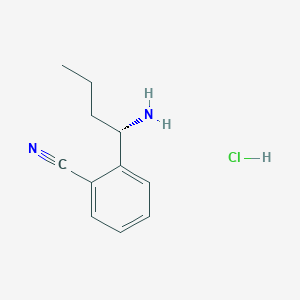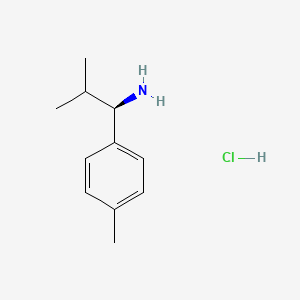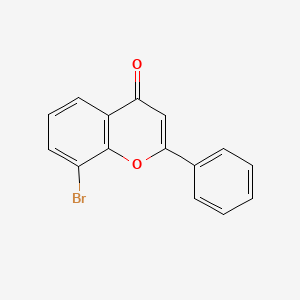
4-Methyl-2-(propan-2-yl)pentanoic acid
Descripción general
Descripción
4-Methyl-2-(propan-2-yl)pentanoic acid is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(propan-2-yl)pentanoic acid consists of a pentanoic acid backbone with a methyl group attached to the 4th carbon and a propan-2-yl group attached to the 2nd carbon .Physical And Chemical Properties Analysis
4-Methyl-2-(propan-2-yl)pentanoic acid is a liquid at room temperature . It has a molecular weight of 158.24 and a molecular formula of C9H18O2 . The boiling point and other physical properties are not specified .Aplicaciones Científicas De Investigación
Chemical Properties
“4-Methyl-2-(propan-2-yl)pentanoic acid” is a chemical compound with the CAS Number: 1219170-58-7 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 2-isopropyl-4-methylpentanoic acid . This compound is typically stored at room temperature and has a physical form of liquid .
Safety Information
This compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H318, H319, and H335, which indicate that it causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .
Synthesis of Chiral Drug Intermediates
“4-Methyl-2-(propan-2-yl)pentanoic acid” can be used in the synthesis of chiral drug intermediates . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
Enantioselective Aminomethylation
This compound can be used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This process is important in the synthesis of complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .
Spectroscopic Analysis
“4-Methyl-2-(propan-2-yl)pentanoic acid” can be analyzed using spectroscopic techniques . The 1H and 13C NMR spectra can be recorded in CDCl3 on a Bruker SF-300 spectrometer at 300.13 and 75 MHz, respectively, using hexamethyldisiloxane as an internal standard .
Crystal Structures
The crystal structures of “4-Methyl-2-(propan-2-yl)pentanoic acid” can be studied using various techniques . This can provide valuable information about the compound’s structure and properties .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-2-propan-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)5-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYKVHAFJRVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[2-(4-Formylphenyl)ethyl]benzaldehyde](/img/structure/B3186288.png)

